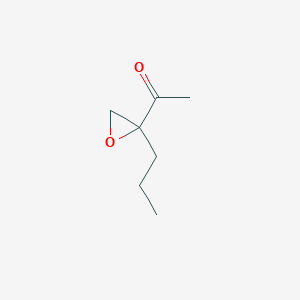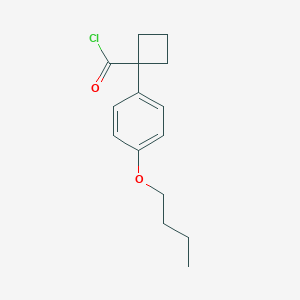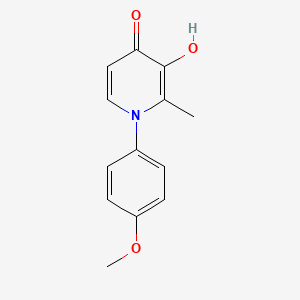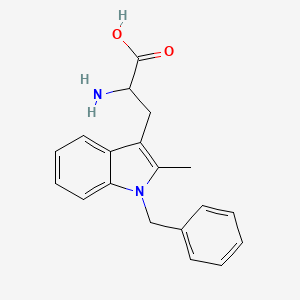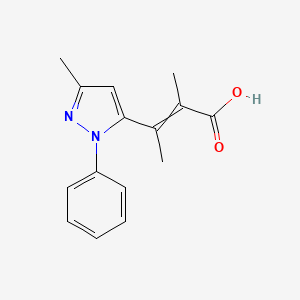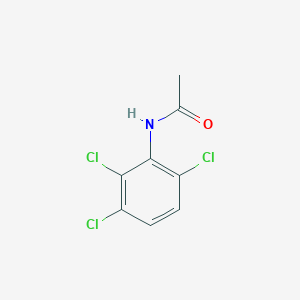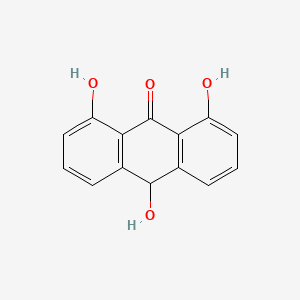
9(10H)-Anthracenone, 1,8,10-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Anthracenone, 1,8,10-trihydroxy- is a chemical compound belonging to the anthracene family It is characterized by the presence of three hydroxyl groups and a ketone group on the anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,8,10-trihydroxy- typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 9-anthracenone using reagents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 9(10H)-Anthracenone, 1,8,10-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
9(10H)-Anthracenone, 1,8,10-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9(10H)-Anthracenone, 1,8,10-trihydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9(10H)-Anthracenone, 1,8,10-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups and ketone group play a crucial role in its reactivity and binding to biological molecules. For example, it can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its ability to undergo redox reactions can influence cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthracene: Lacks the ketone group present in 9(10H)-Anthracenone, 1,8,10-trihydroxy-.
1,8,10-Trihydroxy-3-methoxyanthracene: Contains a methoxy group in addition to the hydroxyl groups.
9,10-Anthraquinone: Contains two ketone groups instead of hydroxyl groups.
Uniqueness
9(10H)-Anthracenone, 1,8,10-trihydroxy- is unique due to the presence of both hydroxyl and ketone groups on the anthracene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
64817-79-4 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1,8,10-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,13,15-17H |
Clave InChI |
DVUSBPFHHAWKPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
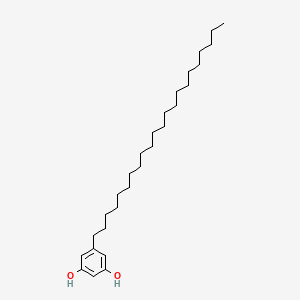
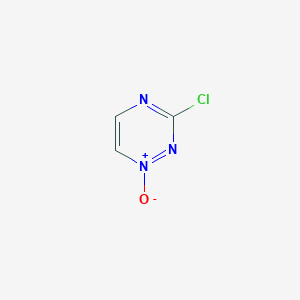
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
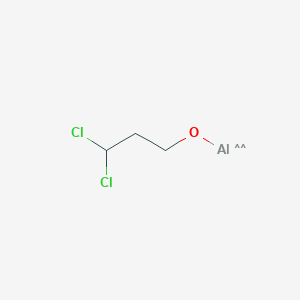
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
